molecular formula C19H24N2O2 B1681413 Salverine CAS No. 6376-26-7

Salverine

Cat. No.: B1681413
CAS No.: 6376-26-7
M. Wt: 312.4 g/mol
InChI Key: BOFYHBVFGWJLIZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Salverine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: It can also be reduced, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Salverine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: this compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

    Industry: This compound is used in the development of new materials and industrial processes .

Mechanism of Action

The exact mechanism of action of Salverine is not fully understood. it is known to interact with specific molecular targets and pathways, influencing various biological processes. Studies have shown that this compound can modulate signaling pathways and affect the secretion of certain cytokines .

Comparison with Similar Compounds

Salverine can be compared with other bioactive compounds such as:

Properties

CAS No.

6376-26-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]-N-phenylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)14-15-23-18-13-9-8-12-17(18)19(22)20-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

BOFYHBVFGWJLIZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Appearance

Solid powder

6376-26-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salverine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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